molecular formula C19H23N2O2S+ B11221579 1-(4-Ethoxyphenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

1-(4-Ethoxyphenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Katalognummer: B11221579
Molekulargewicht: 343.5 g/mol
InChI-Schlüssel: YVMXOIFUYWVMFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-ETHOXYPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,5,6,7,8-HEXAHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound features a unique structure with an ethoxyphenyl group, a hydroxy group, and a thienyl group attached to a hexahydroimidazo[1,2-a]pyridinium core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHOXYPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,5,6,7,8-HEXAHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the alkylation of 1-R-1,3-diazoles with unsaturated γ-bromo ketone derivatives, followed by cyclization of the resulting quaternary azolium salts in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-ETHOXYPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,5,6,7,8-HEXAHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.

Wissenschaftliche Forschungsanwendungen

1-(4-ETHOXYPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,5,6,7,8-HEXAHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for research in pharmacology and biochemistry.

    Medicine: It may be investigated for its therapeutic potential, including its effects on various biological targets.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(4-ETHOXYPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,5,6,7,8-HEXAHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-ETHOXYPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,5,6,7,8-HEXAHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM is unique due to its specific combination of functional groups and its hexahydroimidazo[1,2-a]pyridinium core. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Eigenschaften

Molekularformel

C19H23N2O2S+

Molekulargewicht

343.5 g/mol

IUPAC-Name

1-(4-ethoxyphenyl)-3-thiophen-2-yl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol

InChI

InChI=1S/C19H23N2O2S/c1-2-23-16-10-8-15(9-11-16)20-14-19(22,17-6-5-13-24-17)21-12-4-3-7-18(20)21/h5-6,8-11,13,22H,2-4,7,12,14H2,1H3/q+1

InChI-Schlüssel

YVMXOIFUYWVMFN-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC=CS4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.